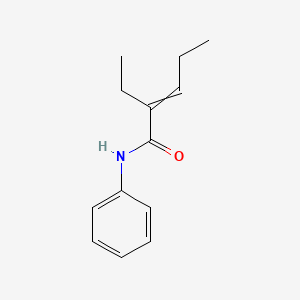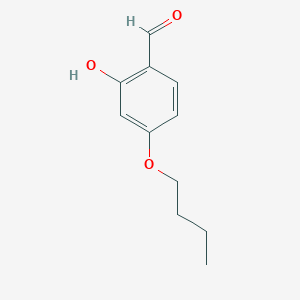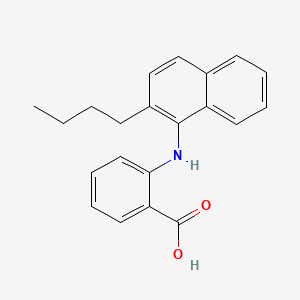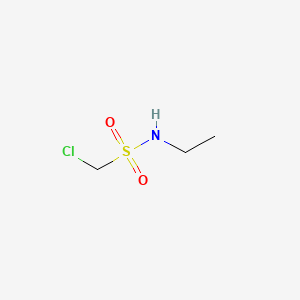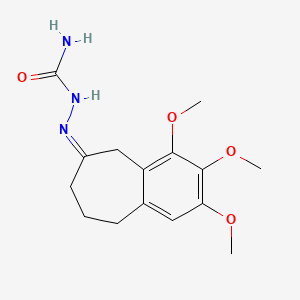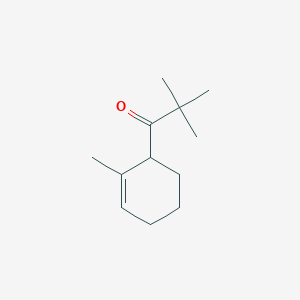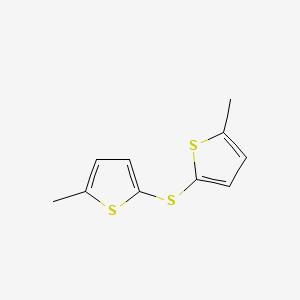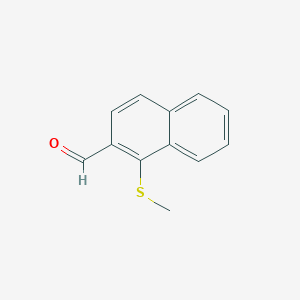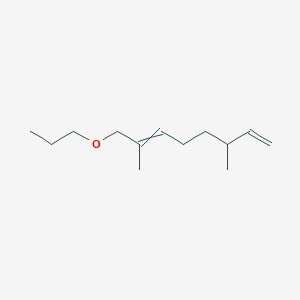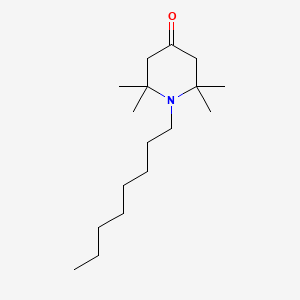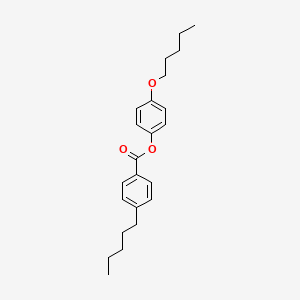
4-(Pentyloxy)phenyl 4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentyloxy)phenyl 4-pentylbenzoate is an organic compound with the molecular formula C23H30O3. It is a type of ester formed from the reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pentyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-pentylbenzoic acid and 4-pentyloxyphenol.
Reduction: 4-pentylbenzyl alcohol and 4-pentyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Pentyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline polymers and materials.
Biology: Investigated for its potential use in biological assays and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical electronic devices .
Mecanismo De Acción
The mechanism of action of 4-(Pentyloxy)phenyl 4-pentylbenzoate primarily involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release 4-pentylbenzoic acid and 4-pentyloxyphenol, which can further interact with biological molecules. The liquid crystalline properties of the compound also play a role in its mechanism of action, particularly in applications related to optical electronics .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar structure but with a hexyloxy group instead of a pentyloxy group.
4-(Butyloxy)phenyl 4-pentylbenzoate: Similar structure but with a butyloxy group instead of a pentyloxy group.
4-(Pentyloxy)phenyl 4-butylbenzoate: Similar structure but with a butyl group instead of a pentyl group
Uniqueness
4-(Pentyloxy)phenyl 4-pentylbenzoate is unique due to its specific combination of pentyloxy and pentyl groups, which confer distinct liquid crystalline properties. These properties make it particularly valuable in the development of advanced materials for optical electronics and other high-tech applications .
Propiedades
Número CAS |
53132-12-0 |
|---|---|
Fórmula molecular |
C23H30O3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(4-pentoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clave InChI |
FXTLKXQXPVZOBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


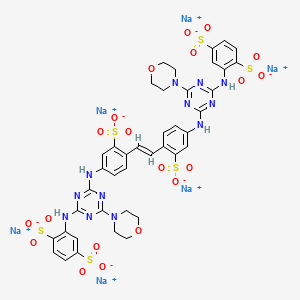
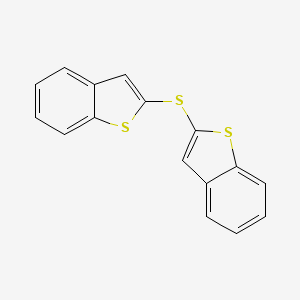
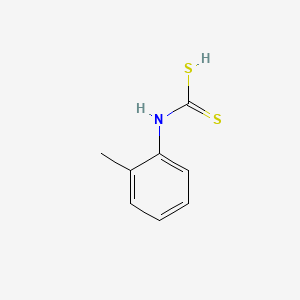
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
